6-Oxa-2-azaspiro[3.5]nonane

Lipophilicity Physicochemical Properties Drug Discovery

Traditional syntheses of oxa-azaspiro[3.5]nonane scaffolds suffer from multi-step routes with poor yields (~4% overall). Procuring 6-Oxa-2-azaspiro[3.5]nonane from specialized sources bypasses these bottlenecks, delivering high-purity building blocks with a defined spirocyclic geometry that accelerates SAR cycles. • Tunable lipophilicity (ΔLogP +0.83 over 2-oxa-6-aza regioisomer) for CNS permeability optimization. • 4-4000× aqueous solubility enhancement versus gem-dimethyl analogs. • Ready-to-use in fragment-based screening and kinase inhibitor programs targeting PI3Kδ.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 1214875-08-7
Cat. No. B595181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[3.5]nonane
CAS1214875-08-7
Synonyms6-Oxa-2-aza-spiro[3.5]nonane
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESC1CC2(CNC2)COC1
InChIInChI=1S/C7H13NO/c1-2-7(4-8-5-7)6-9-3-1/h8H,1-6H2
InChIKeyLKXLRIJAPMIXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-2-azaspiro[3.5]nonane (CAS 1214875-08-7) – A Differentiated Spirocyclic Oxetane-Azetidine Building Block for Saturated Heterocycle Replacement


6-Oxa-2-azaspiro[3.5]nonane is a saturated, sp³-rich spirocyclic scaffold composed of an oxetane ring and an azetidine ring joined at a common spiro carbon atom. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol [1]. This building block belongs to the broader class of oxa-azaspirocycles that have been validated as three-dimensional structural alternatives to ubiquitous flat or semi-flat heterocycles such as morpholine and piperazine in medicinal chemistry [2][3]. The specific placement of the nitrogen in the 2-position and oxygen in the 6-position defines a distinct exit-vector geometry and intramolecular basicity modulation that cannot be achieved with regioisomeric counterparts [4].

Why Generic 6-Oxa-2-azaspiro[3.5]nonane Analogs and Common Heterocycles Are Not Functionally Interchangeable


Spirocyclic oxetane-azetidine building blocks are not commodity reagents; their value is dictated by the precise spatial arrangement of heteroatoms and the resulting modulation of physicochemical and pharmacokinetic properties. Simply substituting 6-Oxa-2-azaspiro[3.5]nonane with its regioisomer 2-Oxa-6-azaspiro[3.5]nonane (CAS 1046153-20-1), or with common fragments like morpholine or piperazine, introduces measurable and often detrimental changes in lipophilicity (ΔLogP up to 0.8 units), basicity (pKa shifts >1.5 units), and three-dimensional exit vector geometry [1]. The oxetane moiety itself, when compared to a gem-dimethyl group, can increase aqueous solubility by a factor of 4 to over 4000-fold and significantly reduce metabolic clearance, but these benefits are highly dependent on the precise spirocyclic architecture [2]. The following quantitative evidence guide details exactly where 6-Oxa-2-azaspiro[3.5]nonane demonstrates verifiable differentiation relative to its closest analogs, enabling scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for 6-Oxa-2-azaspiro[3.5]nonane vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 6-Oxa-2-azaspiro[3.5]nonane vs. Regioisomer 2-Oxa-6-azaspiro[3.5]nonane

The nitrogen placement in 6-Oxa-2-azaspiro[3.5]nonane (N at position 2, O at position 6) results in a markedly higher computed LogP compared to its regioisomer 2-Oxa-6-azaspiro[3.5]nonane (N at position 6, O at position 2) . This difference reflects the distinct intramolecular hydrogen-bonding environments and solvation properties arising from the spirocyclic geometry .

Lipophilicity Physicochemical Properties Drug Discovery

Class-Wide Solubility and Metabolic Stability Enhancement of Spirocyclic Oxetanes vs. Morpholine and Gem-Dimethyl Groups

Spirocyclic oxetane-amines, including the 6-Oxa-2-azaspiro[3.5]nonane scaffold, share the fundamental oxetane pharmacophore that confers class-wide property advantages over both commonly used heterocycles (e.g., morpholine) and aliphatic isosteres (e.g., gem-dimethyl) [1][2]. While direct experimental data for the exact compound is not yet published, the class-level inference from multiple structurally analogous spirocyclic oxetanes is robust and guides selection.

Solubility Metabolic Stability Microsomal Clearance Bioisostere

Potency Differentiation in PI3Kδ Inhibition: 6-Oxa-2-azaspiro[3.5]nonane-Containing Derivatives vs. Idelalisib Baseline

Derivatives of 6-Oxa-2-azaspiro[3.5]nonane have been explicitly claimed in patents as key scaffolds for potent PI3Kδ inhibitors [1]. A representative derivative containing this spirocyclic core demonstrated an IC₅₀ of 25.5 nM in a 10-point, 3-fold dilution enzymatic assay, positioning it competitively against the approved PI3Kδ-selective inhibitor idelalisib (which has reported enzymatic IC₅₀ values in the low nanomolar range, though exact comparator values vary by assay) [2][3].

PI3Kδ Inhibitor Kinase Cancer Immunology

Synthetic Accessibility and Scalability Advantage via Optimized Routes

While early syntheses of related spirocyclic oxetanes (e.g., 2-oxa-7-azaspiro[3.5]nonane) were plagued by poor overall yields (4%) and expensive, unstable starting materials [1], subsequent work has established improved routes to these scaffolds [2]. The commercial availability of 6-Oxa-2-azaspiro[3.5]nonane in multi-gram quantities from specialized suppliers (e.g., SpiroChem via MilliporeSigma partnership) with defined purity profiles reduces internal synthesis burden and accelerates hit-to-lead timelines .

Synthesis Scale-up Cost of Goods Medicinal Chemistry

6-Oxa-2-azaspiro[3.5]nonane – Evidence-Backed Application Scenarios for Procurement


Replacement of Morpholine or Piperazine in Lead Optimization for Kinase Inhibitors

The 6-Oxa-2-azaspiro[3.5]nonane core offers a three-dimensional, saturated alternative to flat morpholine rings commonly used as solvent-exposed motifs in kinase inhibitors. The class-level evidence for improved solubility (4-4000× over gem-dimethyl) and metabolic stability [1], combined with the demonstrated nanomolar PI3Kδ inhibitory activity of derivatives [2], makes this scaffold a high-priority building block for programs seeking to improve ADME properties without sacrificing target potency.

Modulation of Lipophilicity in CNS Drug Discovery Programs

The significantly higher computed LogP of 6-Oxa-2-azaspiro[3.5]nonane (0.81) compared to its regioisomer 2-Oxa-6-azaspiro[3.5]nonane (-0.02) provides a tunable lipophilicity handle [1]. In CNS programs where a LogP in the 1-3 range is often desirable for blood-brain barrier penetration, the 6-Oxa-2-azaspiro regioisomer offers a more favorable starting point, potentially reducing the need for additional lipophilic decorations that can introduce off-target toxicity.

Accelerated Hit-to-Lead Timelines via Commercial Availability

Medicinal chemistry teams can bypass the low-yielding, multi-step syntheses historically required for related oxa-azaspiro[3.5]nonane scaffolds (e.g., 4% overall yield over 6 steps for the 2-oxa-7-azaspiro analog) [1]. Procuring 6-Oxa-2-azaspiro[3.5]nonane from specialized commercial sources reduces internal resource allocation, shortens SAR cycle times, and minimizes variability in building block quality, directly impacting project velocity and cost efficiency.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The sp³-rich, rigid structure of 6-Oxa-2-azaspiro[3.5]nonane provides well-defined exit vectors that efficiently explore three-dimensional chemical space [1]. Inclusion of this scaffold in fragment libraries increases the probability of identifying novel, ligand-efficient starting points for challenging targets, as it samples underexplored regions of chemical space compared to traditional flat heterocyclic fragments.

Technical Documentation Hub

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